

Nequinate: A Physicochemical and Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Nequinate*

Cat. No.: *B1678197*

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Introduction

Nequinate is a synthetic quinoline derivative recognized primarily for its potent anticoccidial activity.[1][2] As a coccidiostat, it is utilized in the veterinary field to control infections caused by various species of *Eimeria* in poultry and rabbits.[3][4] Chemically, **Nequinate** is methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3] Its molecular structure features a 1,4-dihydroquinoline core, which is crucial for its biological activity.[5] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **Nequinate**, tailored for researchers and professionals in drug development.

Physicochemical Properties

Nequinate is a light yellow, odorless crystalline solid.[6] Its structural and physicochemical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Core Physicochemical Properties of **Nequinate**

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₃ NO ₄	[5]
Molecular Weight	365.42 g/mol	[1][6][7]
CAS Number	13997-19-8	[1][5][7]
Appearance	Solid powder, Crystals	[5][6][7]
Melting Point	287-288 °C	[3][7]
Aqueous Solubility	0.024 mg/mL (at 25°C)	[5]

Table 2: Predicted and Experimental Physicochemical Parameters

Property	Value	Source(s)
logP (Octanol-Water)	3.82 ± 0.38 (Experimental)	[5]
4.34 (Predicted, ALOGPS)	[4]	
pKa (Strongest Acidic)	10.15 (Predicted, ChemAxon)	[4]
pKa (Strongest Basic)	-1.8 (Predicted, ChemAxon)	[4]
Polar Surface Area	64.63 Å ²	[4]
Crystal Density	1.287 g/cm ³	[5]
Boiling Point	520.7 ± 50.0 °C (Predicted)	[6][7]

Solubility and Stability

Nequinate's low aqueous solubility presents a challenge for formulation but is a key factor in its localized action within the gastrointestinal tract.[8]

Table 3: Solubility Profile of **Nequinat**e

Solvent	Solubility	Notes	Source(s)
Water	0.000763 mg/mL	Predicted by ALOGPS	[4][9]
DMSO	Insoluble	Fresh DMSO recommended due to moisture absorption	[8]
Acidic Methanol	Slightly Soluble	Requires heating and sonication	[7]

For long-term storage, **Nequinat**e should be kept in a dry, dark place at -20°C.[10] For short-term storage, 0-4°C is suitable.[10] Microencapsulation with polymers like ethylcellulose has been shown to significantly improve thermal stability, with 94% potency retained after 6 months at 40°C, compared to 72% for the pure compound.[5]

Mechanism of Action

Nequinate exhibits a multi-targeted mechanism of action against apicomplexan parasites. Its primary efficacy stems from the dual inhibition of crucial metabolic pathways within the parasite.

- Inhibition of Mitochondrial Electron Transport: **Nequinat**e disrupts the parasite's energy production by interfering with the mitochondrial electron transport chain.
- Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis in the parasite. By inhibiting DHODH, **Nequinat**e halts DNA synthesis and replication, thereby preventing parasite proliferation.[5]
- Inhibition of Xanthine Oxidoreductase (XOD): Some studies also indicate that **Nequinat**e can inhibit XOD activity, which is involved in purine catabolism.[1][11]

Caption: Mechanism of action of **Nequinat**e in apicomplexan parasites.

Experimental Protocols

Protocol 1: Determination of **Nequinat**e in Animal Feed by Fluorescence Spectrometry

This protocol is based on the established method for analyzing quinoline-type coccidiostats in animal feed.[12]

1. Principle: **Nequinate** is extracted from the feed matrix with a suitable organic solvent. The extract is then purified, and the concentration of **Nequinate** is determined by measuring its native fluorescence at specific excitation and emission wavelengths.

2. Reagents and Materials:

- **Nequinate** analytical standard
- Chloroform (ACS grade)
- Methanol (HPLC grade)
- Formic acid
- Anhydrous sodium sulfate
- 0.1 N Sulfuric acid
- Whatman No. 1 filter paper
- Centrifuge tubes (50 mL)
- Spectrofluorometer

3. Standard Solution Preparation:

- Prepare a stock solution of **Nequinate** (100 µg/mL) in methanol.
- Create a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the stock solution with methanol.

4. Sample Preparation and Extraction:

- Weigh 10 g of a homogenized feed sample into a 50 mL centrifuge tube.
- Add 30 mL of a chloroform:methanol (3:1 v/v) solution containing 1% formic acid.

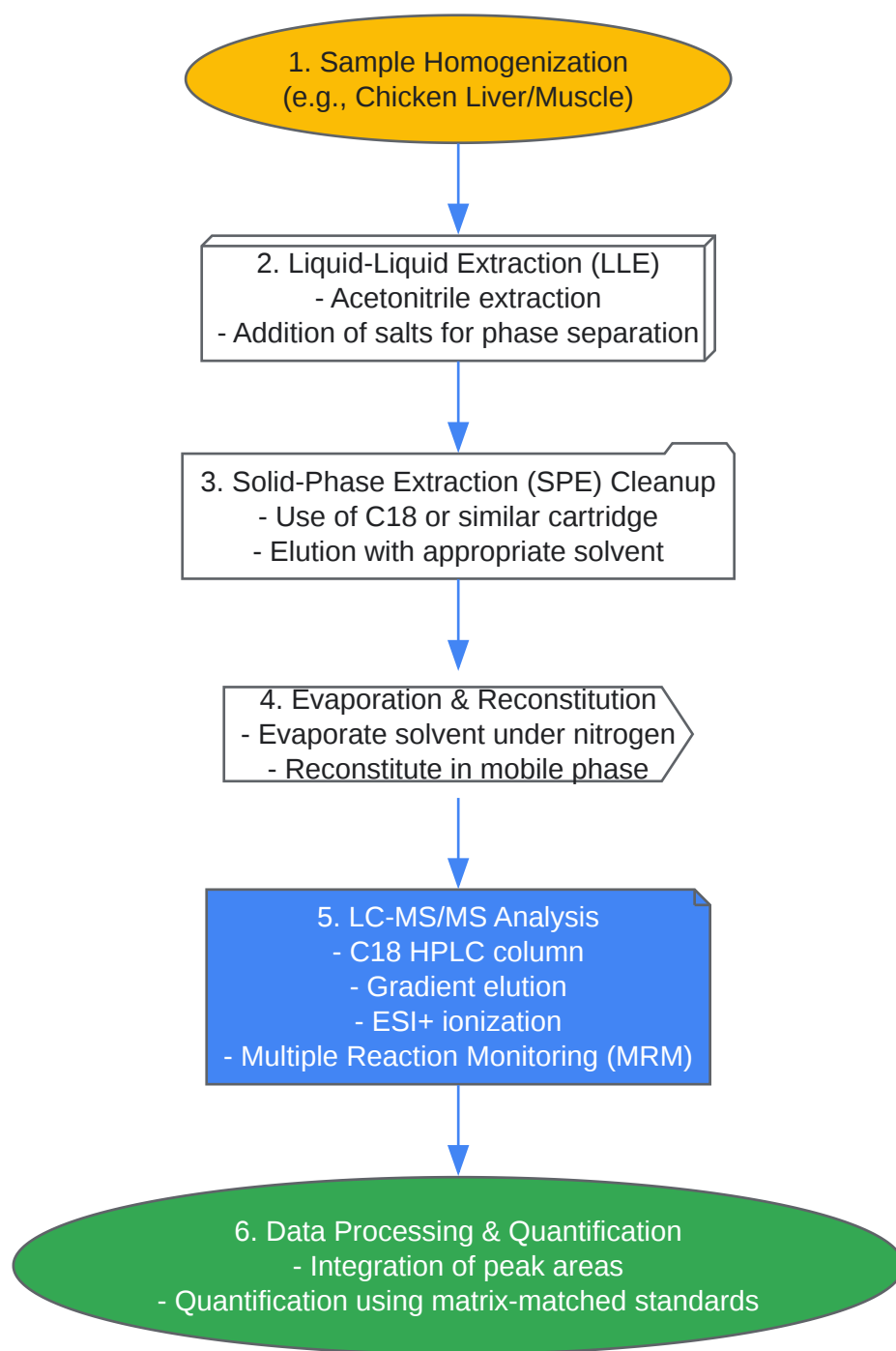
- Vortex vigorously for 2 minutes and then shake on a mechanical shaker for 20 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant and filter it through Whatman No. 1 filter paper containing anhydrous sodium sulfate to remove residual water.

5. Measurement:

- Set the spectrofluorometer to the optimal excitation and emission wavelengths for **Nequinate** (typically around 340 nm for excitation and 420 nm for emission, but should be optimized).
- Measure the fluorescence intensity of the working standards to generate a calibration curve.
- Measure the fluorescence intensity of the sample extract.
- Calculate the concentration of **Nequinate** in the sample based on the calibration curve, accounting for the initial sample weight and extraction volume.

Protocol 2: Workflow for Nequinate Residue Analysis in Tissues by LC-MS/MS

This workflow outlines the key steps for the sensitive detection and quantification of **Nequinate** residues in animal tissues, such as muscle and liver, based on modern analytical practices.[\[13\]](#)



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Caption: General workflow for **Nequinat** residue analysis in tissues.

1. Principle: **Nequinat** is extracted from tissue homogenates using an organic solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove matrix interferences.

The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive quantification.

2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate, sodium chloride (for LLE)
- SPE cartridges (e.g., C18, 500 mg)
- LC-MS/MS system with an electrospray ionization (ESI) source

3. Extraction:

- Homogenize 2 g of tissue with 10 mL of acetonitrile.
- Add salting-out reagents (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
- Vortex and centrifuge. Collect the upper acetonitrile layer.

4. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the acetonitrile extract onto the cartridge.
- Wash the cartridge with a low-organic-content solvent to remove polar interferences.
- Elute **Nequinat**e with an appropriate solvent, such as methanol or acetonitrile.

5. Analysis:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a known volume of the initial mobile phase.
- Inject the sample into the LC-MS/MS system.
- Monitor specific precursor-to-product ion transitions for **Nequinatate** in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Conclusion

Nequinatate remains a significant compound in veterinary medicine with a well-defined mechanism of action. Its physicochemical properties, particularly its low aqueous solubility and high lipophilicity, are critical determinants of its biological activity and formulation requirements. The analytical methods detailed here provide robust frameworks for its quantification in various matrices, supporting both research and regulatory applications. Understanding these core technical aspects is essential for scientists working on the development of new anticoccidial agents or exploring novel applications for quinoline-based compounds.

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